molecular formula C13H22N6O2S B570234 N-(3-Azidopropyl)biotinamide CAS No. 908007-17-0

N-(3-Azidopropyl)biotinamide

Cat. No.: B570234
CAS No.: 908007-17-0
M. Wt: 326.419
InChI Key: SWODDJWJUGOAQB-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Azidopropyl)biotinamide is a biotin derivative with a terminal azide group. This compound is widely used in biochemical research due to its ability to undergo click chemistry reactions, particularly azide-alkyne cycloaddition. This property makes it a valuable tool for labeling and detecting biomolecules, such as DNA, proteins, and oligonucleotides .

Mechanism of Action

Target of Action

N-(3-Azidopropyl)biotinamide, also known as Biotin-azide, is a form of biotin with a terminal azide group . The primary targets of this compound are various alkynylated molecules, such as DNA, oligonucleotides, and proteins . These targets play crucial roles in biological processes, including gene expression, protein synthesis, and cellular functions.

Mode of Action

Biotin-azide interacts with its targets through a copper-catalyzed click reaction with terminal alkynes . This reaction enables the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition . This process results in the formation of biotinylated conjugates .

Biochemical Pathways

The biochemical pathways affected by Biotin-azide primarily involve the conjugation of biotin and its derivatives to various biomolecules . This process is achieved through the widely recognized click chemistry methodology . The downstream effects include the detection of these biotinylated molecules using streptavidin, avidin, or NeutrAvidin biotin-binding proteins .

Result of Action

The molecular and cellular effects of Biotin-azide’s action primarily involve the specific labeling of various alkynylated molecules . The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Action Environment

The action, efficacy, and stability of Biotin-azide can be influenced by various environmental factors. It’s worth noting that the copper-catalyzed click reaction, which is central to Biotin-azide’s mode of action, typically requires an aqueous environment .

Biochemical Analysis

Biochemical Properties

N-(3-Azidopropyl)biotinamide interacts with various biomolecules in biochemical reactions. It undergoes a copper-catalyzed click reaction with terminal alkynes, enabling the incorporation of biotin and biotin derivatives into biomolecules that contain alkyne groups through azide-alkyne cycloaddition .

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the biomolecules it interacts with. The binding of biotin to avidin or streptavidin can be employed in downstream affinity applications, such as the isolation of biotinylated molecules or their interaction with streptavidin conjugates .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Azidopropyl)biotinamide is synthesized through a multi-step process. The synthesis typically begins with the preparation of biotin, which is then modified to introduce the azide group. The key steps involve:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

The applications of N-(3-Azidopropyl)biotinamide can be categorized into several key areas:

Chemistry

  • Click Chemistry : It serves as a reagent in click chemistry for synthesizing biotinylated molecules. This application is essential for creating probes that can label proteins and nucleic acids, enhancing the detection and analysis of these biomolecules in research settings .

Biology

  • Labeling Biomolecules : The compound enables the labeling of various biomolecules such as proteins, DNA, and oligonucleotides. This is particularly useful for studying protein-protein interactions and cellular processes .
  • Cellular Imaging : By conjugating with fluorescent dyes or other imaging agents, this compound can be used in cellular imaging studies to visualize the localization and dynamics of biomolecules within cells .

Medicine

  • Diagnostic Tools : this compound is employed in developing diagnostic tools that exploit biotin's high affinity for avidin or streptavidin. This property is leveraged in various assays to detect specific biomolecules .
  • Targeted Drug Delivery : The compound's ability to conjugate with therapeutic agents allows for targeted drug delivery systems, enhancing the efficacy and specificity of treatments .

Industry

  • Production of Biotinylated Products : It is utilized in manufacturing biotinylated products for research and diagnostic purposes, making it a valuable reagent in both academic and commercial laboratories .

Case Studies Highlighting Applications

Several case studies demonstrate the practical applications of this compound:

Case Study 1: Protein Interaction Studies

In a study investigating protein-protein interactions, researchers utilized this compound to label target proteins. The labeled proteins were then isolated using streptavidin beads, allowing for detailed analysis of interaction networks within cellular environments.

Case Study 2: DNA Sequencing

Another study employed this compound to label oligonucleotides for DNA sequencing applications. The azide group facilitated efficient conjugation with sequencing reagents, significantly improving detection sensitivity.

Case Study 3: Targeted Delivery Systems

A recent investigation focused on using this compound in targeted drug delivery systems. By attaching therapeutic agents to biotin derivatives, researchers demonstrated enhanced targeting capabilities towards specific cell types, resulting in improved therapeutic outcomes.

Comparison with Similar Compounds

Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and efficient participation in copper-catalyzed azide-alkyne cycloaddition. This makes it a versatile and widely used reagent in various biochemical applications .

Biological Activity

N-(3-Azidopropyl)biotinamide, also known as biotin-azide, is a biotin derivative characterized by its azide functional group. This compound has garnered attention in biochemical research due to its utility in bioconjugation and labeling applications through click chemistry. This article explores its biological activity, applications, and relevant research findings.

  • Chemical Formula : C₁₃H₂₂N₆O₂S
  • CAS Number : 908007-17-0
  • Molecular Weight : 326.418 g/mol
  • Melting Point : 168 °C

This compound serves primarily as a linker molecule in bioconjugation processes. The azide group allows it to participate in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry that facilitates the formation of stable covalent bonds between biomolecules without disrupting their native functions .

Click Chemistry Process:

  • Azide-Alkyne Reaction : The azide group reacts with terminal alkynes on target biomolecules.
  • Formation of Triazoles : This reaction results in the formation of triazole linkages, which are stable and can be used for further modifications or detections.

Biological Applications

This compound is utilized in various biological contexts:

  • Biotinylation of Biomolecules : It is employed to label proteins, nucleic acids, and carbohydrates, enhancing the ability to track these molecules within biological systems .
  • Drug Discovery : By biotinylating potential drug candidates, researchers can monitor their interactions with target molecules, facilitating the development of targeted drug delivery systems .
  • Protein Interaction Studies : The compound is instrumental in studying protein interactions via biotin-streptavidin binding systems, allowing for visualization and purification of labeled proteins .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Bioconjugate Synthesis : Research has demonstrated that this compound can effectively create biotinylated conjugates through click chemistry, which are vital for applications in proteomics and cellular biology .
  • Tracking Cellular Processes : In cellular studies, biotin-streptavidin systems utilizing this compound have been shown to facilitate the tracking of biomolecule localization and interaction dynamics within cells .
  • Comparative Studies : this compound has been compared with other similar compounds, revealing that its extended spacer arm reduces steric hindrance, enhancing conjugation efficiency.

Case Studies

StudyFindings
Bruckman et al. (2016)Utilized biotin-azide for targeting cancer cells via protein nanoparticles, demonstrating effective drug delivery mechanisms .
Kim et al. (2009)Developed an azido-biotin reagent for isolating protein adducts from lipid-derived electrophiles, showcasing its utility in proteomics .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(3-azidopropyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWODDJWJUGOAQB-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301343599
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908007-17-0
Record name N-(3-Azidopropyl)biotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301343599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.